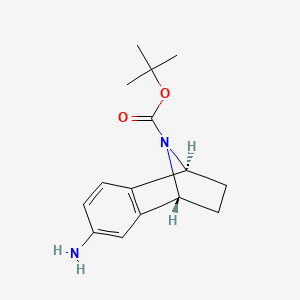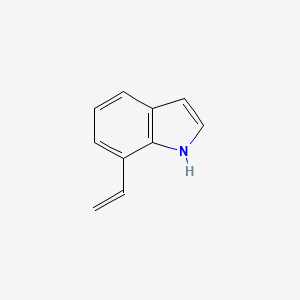
1H-吲哚,7-乙烯基-
概述
描述
“1H-Indole, 7-ethenyl-” is a heterocyclic organic compound with the chemical formula C10H9N. It is a derivative of indole, a heterocyclic aromatic organic compound . This compound contains a vinyl group (7-ethenyl) attached to the 7th carbon atom of the indole ring . It is used in the pharmaceutical industry as a precursor for the synthesis of various drugs and bioactive compounds .
Synthesis Analysis
The synthesis of “1H-Indole, 7-ethenyl-” involves the reaction of 7-bromo-1H-indole with tributyl(vinyl)tin in dimethylformamide. Other synthetic approaches to similar compounds include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “1H-Indole, 7-ethenyl-” consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The compound’s molecular weight is 143.18 g/mol. One-dimensional and two-dimensional 1H, 13C, and 15N NMR spectra can be used to examine the compound’s structure .
科学研究应用
新颖合成和结构见解
- 合成和结构分析:已经合成和分析了新颖的吲哚衍生物,展示了在非线性光学 (NLO) 特性和高科技应用等领域的多样化应用。由于其复杂的结构,这些衍生物表现出有趣的物理性质,并已使用 XRD、光谱学和 DFT 研究等技术进行表征 (Tariq 等人,2020 年)。
光学和电子应用
- 光学性质:具有各种取代基的乙烯基吲哚已显示出显着的抗氧化性能,并具有在电子和光学应用中的潜力。它们的活性根据取代基的性质而异,表明了一种针对所需光学性质的可定制方法 (Kumar 等人,2020 年)。
材料科学和催化
- 材料合成:双钯催化的还原环化的发展说明了复杂的双吲哚和相关结构的合成,展示了吲哚衍生物在材料科学和催化过程中的多功能性 (Ansari 等人,2016 年)。
生物相互作用和潜在治疗剂
- 细胞毒性研究:吲哚衍生物也因其细胞毒性特性而被研究,一些化合物对特定的癌细胞系显示出有希望的结果。这突出了这些化合物在开发新的治疗剂中的潜力 (Wang 等人,2011 年)。
药理学潜力
- 抗菌和抗真菌活性:合成的吲哚衍生物显示出显着的抗菌活性,表明它们作为治疗感染的新型药物的潜力。这些发现证明了吲哚衍生物在对抗微生物耐药性中的药用应用 (无作者信息,2020 年)。
安全和危害
作用机制
Target of Action
The primary targets of 7-Ethenyl-1H-Indole, like other indole derivatives, are likely to be various receptors in the body . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
For instance, some indole derivatives exhibit non-linear optical properties in a substituent-dependent manner . The interaction of 7-Ethenyl-1H-Indole with its targets and the resulting changes would depend on the specific nature of the targets and the biochemical context.
Result of Action
Indole derivatives in general have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of 7-Ethenyl-1H-Indole would depend on its specific targets and mode of action.
生化分析
Biochemical Properties
7-Ethenyl-1H-indole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as those with antioxidant properties . The compound’s structure allows it to participate in electron transfer reactions, which can influence the activity of these enzymes. Additionally, 7-Ethenyl-1H-indole has been shown to interact with proteins involved in cell signaling pathways, potentially modulating their activity and affecting downstream cellular responses .
Cellular Effects
The effects of 7-Ethenyl-1H-indole on various cell types and cellular processes are profound. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 7-Ethenyl-1H-indole can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and the production of reactive oxygen species. This compound also impacts cell signaling pathways, such as those mediated by protein kinases, which can alter cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 7-Ethenyl-1H-indole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, 7-Ethenyl-1H-indole has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The stability and effects of 7-Ethenyl-1H-indole over time in laboratory settings have been studied extensively. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to 7-Ethenyl-1H-indole can lead to changes in cellular metabolism and oxidative stress responses . In vivo studies have also indicated that the compound can have lasting effects on cellular function, particularly in tissues with high metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Ethenyl-1H-indole vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and improving cellular function . At higher doses, 7-Ethenyl-1H-indole can exhibit toxic effects, including increased oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes.
Metabolic Pathways
7-Ethenyl-1H-indole is involved in several metabolic pathways, particularly those related to oxidative stress and cellular metabolism . The compound interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can influence metabolic flux and the levels of metabolites within cells, potentially affecting overall cellular function and health .
Transport and Distribution
The transport and distribution of 7-Ethenyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 7-Ethenyl-1H-indole can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 7-Ethenyl-1H-indole is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with enzymes involved in oxidative stress responses and cellular metabolism . Additionally, 7-Ethenyl-1H-indole can be targeted to specific cellular compartments through post-translational modifications and targeting signals, which direct it to areas where it can exert its biological effects .
属性
IUPAC Name |
7-ethenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h2-7,11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXYPUKBKQVENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
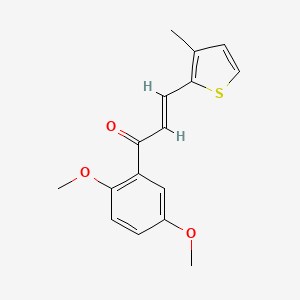

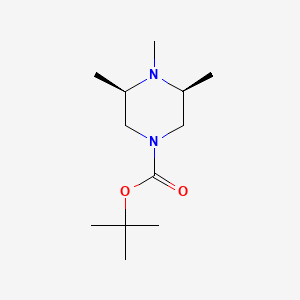
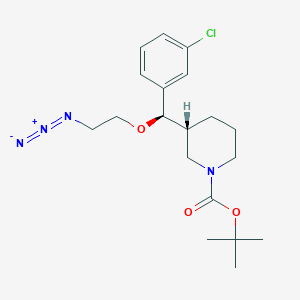

![Ethyl thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3170266.png)

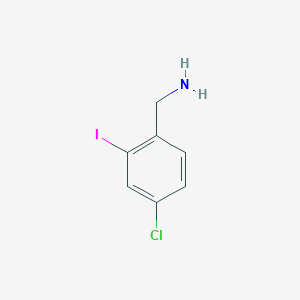
![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3170297.png)
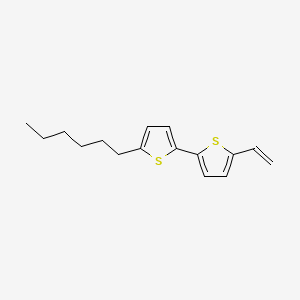
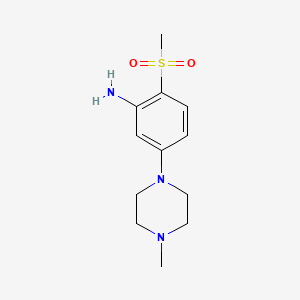

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine](/img/structure/B3170328.png)
